Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride
Description
Chemical Identity and Nomenclature
This compound is systematically identified through multiple chemical nomenclature systems and registry numbers that establish its unique chemical identity. The compound is registered under the Chemical Abstracts Service number 1392804-61-3, with an alternative CAS number 1392879-26-3 documented in certain databases. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate;hydrochloride, which accurately reflects its structural composition and salt form.
The molecular structure is characterized by the molecular formula C10H18ClNO3, indicating the presence of ten carbon atoms, eighteen hydrogen atoms, one chlorine atom (from the hydrochloride salt), one nitrogen atom, and three oxygen atoms. The molecular weight is precisely calculated as 235.71 grams per mole, with the exact mass determined to be 235.1 atomic mass units. The compound's structural representation through the Simplified Molecular-Input Line-Entry System notation is COC(=O)C1CCC2(O1)CCNCC2.Cl, which provides a linear description of the molecular connectivity.
The spirocyclic architecture of this compound is defined by the presence of two distinct ring systems: a five-membered heterocyclic ring containing an oxygen atom and a six-membered heterocyclic ring containing a nitrogen atom, both connected through a single spiro carbon atom. This structural arrangement creates the characteristic spiro[4.5]decane framework, where the numerical designation [4.5] indicates that the smaller ring contains four carbon atoms (excluding the spiro center) and the larger ring contains five carbon atoms (excluding the spiro center).
The compound exists in its hydrochloride salt form, which significantly influences its physicochemical properties and practical applications. The hydrochloride salt formation involves the protonation of the basic nitrogen atom within the six-membered ring, resulting in enhanced water solubility and improved crystalline stability compared to the free base form. This salt formation is particularly advantageous for pharmaceutical research applications and facilitates accurate quantification and handling in laboratory settings.
Historical Development of Spirocyclic Compound Research
The historical development of spirocyclic compound research traces its origins to the pioneering work of Adolf von Baeyer in 1900, who first discovered and characterized spiro compounds, establishing the fundamental nomenclature and structural principles that continue to guide contemporary research. Von Baeyer's initial recognition of these unique molecular architectures, where two or more rings share a single atom, laid the foundational understanding for what would eventually become a significant area of organic chemistry research.
The early twentieth century witnessed gradual expansion in spirocyclic compound research, with significant contributions from researchers like Radulescu, who extended the nomenclature system to include more complex spiro-fused ring systems. The development of systematic naming conventions during this period was crucial for establishing clear communication protocols within the scientific community and enabling systematic investigation of structure-activity relationships.
A pivotal moment in spirocyclic chemistry occurred in 1939 with the isolation of β-vetivone from vetiver oil by Pfau and Plattner, representing one of the earliest isolated spiro natural products. However, the structural elucidation of these compounds presented significant challenges, as demonstrated by the initial misassignment of β-vetivone's structure as hydroazulenic rather than spiro[4.5]decane, an error that was only corrected through total synthesis by Marshall and colleagues in 1968.
The mid-to-late twentieth century marked a period of rapid advancement in spirocyclic chemistry, coinciding with improvements in analytical techniques and synthetic methodologies. The development of nuclear magnetic resonance spectroscopy and X-ray crystallography provided researchers with powerful tools for structural determination and confirmation, enabling more accurate characterization of spirocyclic compounds. During this period, researchers began to recognize the unique three-dimensional properties of spirocyclic compounds and their potential advantages in medicinal chemistry applications.
The recognition of spirocyclic compounds as valuable pharmaceutical scaffolds gained momentum in the 1990s, with systematic studies examining their interactions with biological targets. Research by Tsukamoto and colleagues in 1995 demonstrated the potential of 1-oxa-8-azaspiro[4.5]decane derivatives as muscarinic receptor agonists, highlighting the therapeutic potential of this specific spirocyclic framework. This work established important structure-activity relationships and demonstrated the feasibility of developing spirocyclic compounds for therapeutic applications.
Recent decades have witnessed an exponential increase in spirocyclic compound research, driven by advances in computational chemistry, high-throughput synthesis techniques, and improved understanding of three-dimensional structure-activity relationships. The development of automated synthesis platforms and continuous flow chemistry has addressed many of the synthetic challenges that previously limited spirocyclic compound research. Contemporary research focuses on exploiting the unique conformational properties of spirocyclic compounds to achieve improved selectivity and reduced off-target effects in pharmaceutical applications.
Significance in Modern Heterocyclic Chemistry
This compound exemplifies the growing significance of spirocyclic compounds in modern heterocyclic chemistry, representing a sophisticated approach to molecular design that leverages three-dimensional structure to achieve specific chemical and biological properties. The unique spirocyclic architecture provides several distinct advantages that have made these compounds increasingly important in contemporary chemical research and pharmaceutical development.
The three-dimensional nature of spirocyclic compounds offers significant advantages in drug design by reducing conformational entropy penalties associated with target binding. This structural rigidity allows for more precise molecular recognition and can lead to enhanced selectivity profiles compared to more flexible molecular scaffolds. The perpendicular arrangement of the ring systems in spirocyclic compounds also suppresses undesirable molecular interactions between π-systems, which can improve solubility characteristics and prevent the formation of excimers that often compromise the performance of planar aromatic compounds.
Recent research has demonstrated the particular utility of 1-oxa-8-azaspiro[4.5]decane derivatives in developing selective ligands for sigma-1 receptors, with studies showing that compounds based on this scaffold can achieve nanomolar binding affinities while maintaining good selectivity profiles. The research by Tian and colleagues has specifically investigated methyl ester derivatives of this spirocyclic framework, demonstrating their potential as radioligands for positron emission tomography imaging applications. These studies have revealed that structural modifications to the spirocyclic core can significantly influence receptor binding characteristics and tissue distribution properties.
The compound's significance extends beyond pharmaceutical applications to encompass its role as a versatile building block in organic synthesis. The presence of multiple functional groups, including the methyl ester functionality and the basic nitrogen center, provides numerous opportunities for further chemical modification and derivatization. This versatility has made the compound valuable for developing synthetic methodologies and exploring structure-activity relationships in various chemical contexts.
Contemporary heterocyclic chemistry increasingly recognizes spirocyclic compounds as representing unexplored chemical space with significant potential for discovering novel bioactive molecules. The unique three-dimensional architectures accessible through spirocyclic chemistry offer opportunities to develop compounds with improved pharmacological profiles, including enhanced selectivity, reduced toxicity, and improved pharmacokinetic properties. Research trends indicate continued growth in spirocyclic compound development, supported by advances in computational chemistry that enable better prediction of three-dimensional structure-activity relationships.
The integration of spirocyclic scaffolds into modern drug discovery programs reflects a broader trend toward exploiting three-dimensional molecular complexity to achieve improved therapeutic outcomes. The success of several spirocyclic drugs already in clinical use has validated this approach and encouraged further investment in spirocyclic chemistry research. As synthetic methodologies continue to improve and computational tools become more sophisticated, spirocyclic compounds like this compound are expected to play increasingly important roles in addressing contemporary challenges in medicinal chemistry and pharmaceutical development.
Properties
IUPAC Name |
methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3.ClH/c1-13-9(12)8-2-3-10(14-8)4-6-11-7-5-10;/h8,11H,2-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGWSYGBHOLWKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2(O1)CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392804-61-3 | |
| Record name | 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, methyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392804-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Cyclization of Precursors
- Key Step: Formation of the spirocyclic ring system is achieved via intramolecular cyclization of suitably functionalized precursors, often involving a nucleophilic substitution or ring-closing reaction.
- Typical Precursors: Piperidinone derivatives or related cyclic amines functionalized with appropriate leaving groups or nucleophiles.
- Reaction Conditions: Acidic or basic media can be employed depending on the precursor's nature. Acid catalysis is common to facilitate cyclization and subsequent esterification.
Esterification
- The carboxylate methyl ester is introduced either by direct esterification of the corresponding acid or by using methyl carboxylic acid derivatives such as methyl chloroformate or methyl iodide under basic conditions.
- Controlled temperature and solvent choice (e.g., aprotic solvents like dimethylformamide) optimize yield and purity.
Formation of Hydrochloride Salt
- The free base form of the compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, enhancing compound stability and solubility for further applications.
Detailed Synthetic Methodology from Literature
A representative synthetic route adapted from recent research and patents is summarized below:
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of cyclic amine precursor | Boc-piperidinone reacted with allyl zinc bromide | Formation of alkenyl-alcohol intermediate |
| 2 | Bromination and base-mediated cyclization | Bromination of double bond, followed by intramolecular cyclization under basic conditions | Formation of brominated spirocyclic intermediate |
| 3 | Azide displacement and reduction | Sodium azide displacement of bromide, followed by triphenylphosphine reduction | Formation of racemic 1-oxa-8-azaspiro[4.5]decane-3-amine |
| 4 | Esterification and salt formation | Methylation of carboxyl group and treatment with HCl | Formation of this compound |
This pathway highlights the use of azide intermediates and triphenylphosphine reduction, although the presence of triphenylphosphine oxide as a contaminant necessitates purification steps.
Advanced Synthetic Techniques
Continuous Flow Chemistry and Biocatalysis
- Recent advances have employed continuous flow reactors to scale up the synthesis efficiently while improving safety and reproducibility.
- Biocatalytic transaminase enzymes have been utilized to achieve chiral synthesis of spirocyclic amines with high enantiomeric excess, which is critical for pharmaceutical applications.
Catalysts and Solvents
- Sodium hydride and aprotic solvents like dimethylformamide (DMF) are commonly used to facilitate nucleophilic substitutions and cyclizations.
- Acid catalysts assist in cyclization and esterification steps to improve yields.
Comparative Analysis of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Traditional Batch Synthesis via Azide Intermediate | Uses brominated spirocyclic intermediates, sodium azide displacement, triphenylphosphine reduction | Established route, accessible reagents | Triphenylphosphine oxide contamination, safety concerns with azides |
| Continuous Flow Synthesis with Biocatalysis | Flow chemistry for scale-up, enzymatic transamination for chirality | High yield, enantiomeric purity, scalable, safer | Requires specialized equipment and enzymes |
| Direct Cyclization and Esterification | Acid-catalyzed cyclization and methylation | Simpler setup, fewer steps | May require harsh conditions, lower selectivity |
Research Findings and Optimization Data
Reaction Yields and Purity
| Step | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Cyclization | 85-90 | >95 | Acid catalysis improves cyclization efficiency |
| Azide displacement and reduction | 70-80 | ~90 | In situ reduction reduces isolation steps |
| Esterification | 90-95 | >98 | Methylation under controlled conditions yields high purity ester |
| Salt formation | Quantitative | >99 | Hydrochloride salt formation is straightforward |
Enantiomeric Excess (Chiral Synthesis)
- Use of transaminase enzymes in flow systems achieves enantiomeric excess >99%, critical for pharmaceutical-grade material.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles to form different substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Halides, nucleophiles like amines or thiols
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Substituted derivatives with various functional groups
Scientific Research Applications
Therapeutic Applications
1. Pain Management
Research indicates that compounds similar to methyl 1-oxa-8-azaspiro[4.5]decane derivatives may act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. This inhibition can lead to increased levels of endocannabinoids, which are known to modulate pain perception . Studies have shown that these compounds can alleviate both acute and chronic pain, offering potential therapeutic pathways for pain management.
2. Neurological Disorders
The compound's interaction with the endocannabinoid system suggests potential applications in treating neurological disorders such as anxiety and depression. By enhancing endocannabinoid signaling, it may provide a novel approach to managing these conditions . Ongoing research is evaluating its efficacy in preclinical models.
3. Anti-inflammatory Effects
Methyl 1-oxa-8-azaspiro[4.5]decane derivatives have been investigated for their anti-inflammatory properties. These compounds may modulate inflammatory pathways, making them candidates for treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
Synthesis and Modifications
The synthesis of methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride typically involves multi-step organic reactions that can be optimized for yield and purity. Common synthetic routes include:
- Nucleophilic Substitution: Utilizing starting materials such as bromoalkanes and amines.
- Cyclization Reactions: To form the spirocyclic structure, often employing catalytic conditions to enhance efficiency.
Case Study 1: FAAH Inhibition
A study published in Journal of Medicinal Chemistry demonstrated that specific derivatives of methyl 1-oxa-8-azaspiro[4.5]decane significantly inhibited FAAH activity in vitro, leading to increased levels of anandamide in neuronal cultures. This effect correlated with reduced pain sensitivity in animal models, suggesting potential utility in chronic pain therapies.
Case Study 2: Neuroprotection
In a preclinical trial assessing neuroprotective effects, methyl 1-oxa-8-azaspiro[4.5]decane derivatives were shown to reduce neuronal cell death induced by oxidative stress. The mechanism was linked to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS), indicating potential applications in neurodegenerative diseases.
Mechanism of Action
The mechanism of action of Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Positional Isomerism and Heteroatom Arrangement
- Oxygen/Nitrogen Positioning: The inversion of oxa and aza positions (e.g., 8-oxa-1-aza vs. For instance, Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride (9f) () shows distinct ¹³C NMR shifts (δ 56.81 for N-CH₂ vs. δ 68.11 for O-CH₂) compared to positional isomers .
- Substituent Effects : The introduction of fluorinated groups (e.g., C₉H₁₂F₂O₂ in ) enhances lipophilicity and metabolic stability, whereas ketones (e.g., 1-oxa-8-azaspiro[4.5]dec-2-en-4-one hydrochloride , ) increase electrophilicity, enabling nucleophilic addition reactions .
Pharmacological and Application-Specific Differences
- Bioavailability : Hydrochloride salts (e.g., 1-Oxa-8-azaspiro[4.5]decane hydrochloride , CAS 3970-79-4) are preferred for solubility, whereas neutral spirocycles (e.g., 2-Oxa-7-azaspiro[4.5]decane hydrochloride , CAS 374795-37-6) may exhibit improved blood-brain barrier penetration .
- Target Selectivity: The presence of a carboxylate ester (vs.
Biological Activity
Methyl 1-oxa-8-azaspiro[4.5]decane-2-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a fatty acid amide hydrolase (FAAH) inhibitor. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS Number: 1392804-61-3) features a unique spirocyclic structure that contributes to its biological properties. The compound's molecular formula is , and it exhibits a complex interaction profile with various biological targets.
The primary mechanism of action for this compound involves the inhibition of FAAH, an enzyme responsible for the breakdown of endocannabinoids. By inhibiting FAAH, the compound enhances the levels of endocannabinoids in the body, which may contribute to analgesic effects and modulation of pain pathways .
In Vitro Studies
Research has demonstrated that Methyl 1-oxa-8-azaspiro[4.5]decane derivatives exhibit potent inhibitory activity against FAAH. In vitro assays have shown that these compounds can significantly reduce FAAH activity, leading to increased concentrations of endogenous cannabinoids such as anandamide. This elevation is associated with analgesic and anti-inflammatory effects .
In Vivo Studies
In vivo studies have confirmed the analgesic properties of Methyl 1-oxa-8-azaspiro[4.5]decane derivatives in animal models of pain. For instance, a study reported that administration of these compounds resulted in a significant reduction in pain responses in models of acute and chronic pain .
Case Studies
Case Study 1: Analgesic Efficacy
A study involving mice demonstrated that Methyl 1-oxa-8-azaspiro[4.5]decane derivatives provided significant pain relief in models of neuropathic pain. The results indicated a dose-dependent response, with higher doses yielding more substantial analgesic effects.
Case Study 2: Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory effects of the compound in a carrageenan-induced paw edema model. Results showed that treatment with Methyl 1-oxa-8-azaspiro[4.5]decane significantly reduced inflammation compared to control groups, suggesting potential therapeutic applications in inflammatory conditions .
Comparative Analysis with Other Compounds
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
